2,2-Difluorobenzo-1,3-dioxol-5-ylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorobenzo-1,3-dioxol-5-ylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C7H3BrF2MgO2 and a molecular weight of 261.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluorobenzo-1,3-dioxol-5-ylmagnesium bromide is typically synthesized by reacting 2,2-difluorobenzo-1,3-dioxole with magnesium in the presence of bromine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often supplied as a solution in THF or other suitable solvents .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobenzo-1,3-dioxol-5-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is commonly used.
Conditions: Reactions are typically carried out under inert atmospheres to prevent moisture and oxygen from interfering.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Scientific Research Applications
2,2-Difluorobenzo-1,3-dioxol-5-ylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This mechanism is typical of Grignard reagents .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium Bromide
- Methylmagnesium Bromide
- Ethylmagnesium Bromide
Uniqueness
2,2-Difluorobenzo-1,3-dioxol-5-ylmagnesium bromide is unique due to the presence of the difluorobenzo-1,3-dioxole moiety, which imparts specific electronic and steric properties, making it suitable for specialized synthetic applications .
Properties
IUPAC Name |
magnesium;2,2-difluoro-5H-1,3-benzodioxol-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2O2.BrH.Mg/c8-7(9)10-5-3-1-2-4-6(5)11-7;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQGYKPHGPCGFP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=[C-]1)OC(O2)(F)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2MgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.